Physical Property Differentiation: Density and Boiling Point vs. 4-Methoxy-3-nitrobenzaldehyde (Des‑Fluoro Analog)
3-Fluoro-4-methoxy-5-nitrobenzaldehyde exhibits a substantially higher predicted density (1.411 g/cm³) and boiling point (341.8 °C at 760 mmHg) compared to its des-fluoro analog 4-methoxy-3-nitrobenzaldehyde (density 1.322 g/cm³, boiling point 334.8 °C) . The 0.089 g/cm³ density increase and ~7 °C boiling point elevation reflect the additional mass and polarizability introduced by the fluorine atom, which directly influences purification behavior (distillation cut points) and formulation compatibility.
| Evidence Dimension | Predicted density and boiling point |
|---|---|
| Target Compound Data | Density: 1.411 g/cm³; BP: 341.782 °C at 760 mmHg |
| Comparator Or Baseline | 4-Methoxy-3-nitrobenzaldehyde (CAS 31680-08-7): Density 1.322 g/cm³; BP 334.8 °C at 760 mmHg |
| Quantified Difference | ΔDensity = +0.089 g/cm³ (+6.7%); ΔBP = +~7 °C |
| Conditions | Predicted/computed values at 760 mmHg (standard pressure) |
Why This Matters
Higher density and boiling point alter solvent partition behavior and distillation parameters, making the compound less volatile and better suited for high-temperature reactions compared to the des‑fluoro analog.
